TP-2

Heparin antidote LMWH reversal Coagulation

Protamine incompletely reverses low-molecular-weight heparin (LMWH), leaving residual anticoagulation that confounds experimental outcomes. TP-2 completely neutralizes both unfractionated heparin (UFH) and LMWH with a 62.5-fold safety margin, eliminating this variability. • Complete neutralization of UFH and LMWH (vs. 14-23% LMWH reversal by protamine) • Wide therapeutic window (MTD 25 mg/kg vs. effective dose 0.4 mg/kg) minimizes overdosing risk • Higher neutralization activity in ex vivo thromboelastography and TEG/ROTEM assays Supplied as a caltrop-like multicationic small molecule (C89H100Cl4N12O8, MW 1607.63), TP-2 is an indispensable benchmark for heparin-reversal research and assay development.

Molecular Formula C89H100Cl4N12O8
Molecular Weight 1607.6 g/mol
Cat. No. B12380401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-2
Molecular FormulaC89H100Cl4N12O8
Molecular Weight1607.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC(=C(C=C3)OCCN)OCCN)C(C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC(=C(C=C6)OCCN)OCCN)(C7=CC=C(C=C7)C[N+]8=CC=C(C=C8)C9=CC(=C(C=C9)OCCN)OCCN)C1=CC=C(C=C1)C[N+]1=CC=C(C=C1)C1=CC(=C(C=C1)OCCN)OCCN.[Cl-].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C89H100N12O8.4ClH/c90-33-49-102-81-21-9-73(57-85(81)106-53-37-94)69-25-41-98(42-26-69)61-65-1-13-77(14-2-65)89(78-15-3-66(4-16-78)62-99-43-27-70(28-44-99)74-10-22-82(103-50-34-91)86(58-74)107-54-38-95,79-17-5-67(6-18-79)63-100-45-29-71(30-46-100)75-11-23-83(104-51-35-92)87(59-75)108-55-39-96)80-19-7-68(8-20-80)64-101-47-31-72(32-48-101)76-12-24-84(105-52-36-93)88(60-76)109-56-40-97;;;;/h1-32,41-48,57-60H,33-40,49-56,61-64,90-97H2;4*1H/q+4;;;;/p-4
InChIKeyAKNCJHCQYPQBJP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-2 Heparin Antidote: Preclinical Overview


TP-2 is a caltrop‑like multicationic small molecule (C89H100Cl4N12O8, MW 1607.63) developed as an antidote to neutralize unfractionated heparin (UFH) and low‑molecular‑weight heparins (LMWHs) [1]. Its rhomboid architecture enables complete sequestration of both UFH and LMWH, addressing a critical clinical limitation of protamine, which only partially reverses LMWH anticoagulation [1].

Heparin antidote research Complete UFH & LMWH neutralization in preclinical models
LMWH reversal limitation addressed Bypasses protamine’s partial LMWH reversal, enabling full coagulation study
Preclinical tool compound Caltrop-like small molecule for in vivo/ex vivo heparin research

TP-2 vs Protamine: Why Substitution Fails


In‑class heparin antidotes such as protamine cannot be simply interchanged because they exhibit fundamentally different neutralization profiles and safety margins. Protamine completely neutralizes UFH but only partially reverses LMWHs (14–23% reversal of thrombin‑antithrombin complex formation) [1], whereas TP-2 achieves complete neutralization of both UFH and LMWH in preclinical models [2]. Furthermore, the therapeutic window—defined as the ratio of maximum tolerated dose to effective dose—is substantially broader for TP‑2 than for protamine, reducing the risk of overdosing or under‑dosing in experimental settings [2].

Attribute
TP-2 (Target)
Protamine (Substitute)
LMWH neutralization
Complete reversal in research models
Partial reversal only
Experimental dosing window
Broader (reported mouse model)
Narrower; context-dependent

TP-2 Comparative Evidence


Complete LMWH Reversal Over Protamine

TP‑2 achieves complete neutralization of low‑molecular‑weight heparin (LMWH), whereas protamine, the clinical standard, exhibits only partial reversal. In a clinical study, protamine reversed LMWH‑induced thrombin‑antithrombin (TAT) complex formation by only 14% and prothrombin fragment 1.2 (f1.2) formation by 23% at a dose of 1 mg protamine/100 anti‑Xa U LMWH [1]. In contrast, TP‑2 has been shown in vitro and in vivo to completely neutralize LMWH anticoagulant activity [2].

LMWH Reversal
Cross-study comparable
100% TP-2 reversal
vs
14% Protamine reversal
>86 pp improvement
Supports complete LMWH neutralization in assay
Data from two studies; direct head-to-head not performed
Heparin antidote LMWH reversal Coagulation

Therapeutic Window vs Protamine

TP‑2 exhibits a substantially broader therapeutic window than protamine, as evidenced by in vivo mouse studies. The effective neutralization dose of TP‑2 was determined to be 0.4 mg/kg, while the maximum tolerated dose (MTD) reached 25 mg/kg, yielding a safety margin of 62.5‑fold [1]. Although a direct head‑to‑head MTD comparison in the same study is not available, the TP‑2 paper explicitly states that TP‑2 displays a 'broader therapeutic window' than protamine [1].

Dosing Window
Class-level inference
62.5×
MTD / effective dose (mouse)
Effective dose 0.4 mg/kg; MTD 25 mg/kg
Broader experimental dosing window context
Protamine MTD not reported; qualitative comparison
Therapeutic index Safety pharmacology In vivo efficacy

In Vitro Neutralization vs Protamine

In vitro and ex vivo assays using plasma and whole blood demonstrated that TP‑2 possesses higher neutralization activity against both UFH and LMWH compared to protamine [1]. The paper reports that the lead compound (TP‑2) is 'not only superior to protamine by displaying higher neutralization activity' [1]. While exact neutralization percentages are not specified in the abstract, the comparative superiority is established within the same experimental system.

In Vitro Activity
Head-to-head comparison
Higher neutralization activity reported vs protamine
Supports assay selection for heparin reversal
Exact fold-change not provided; review data to verify
Heparin neutralization Anticoagulant reversal In vitro assay

Biocompatibility Assessment

In addition to superior neutralization efficacy, TP‑2 has been shown to be biocompatible in preclinical models [1]. The paper states that the compound is 'not only superior to protamine... but also biocompatible' [1]. While detailed toxicology data are not available in the open‑access abstract, the 62.5‑fold safety margin (MTD 25 mg/kg vs. effective dose 0.4 mg/kg) supports a favorable biocompatibility profile [1].

Biocompatibility
Supporting evidence
MTD / effective dose
62.5×
25 mg/kg MTD (mouse)
Supports model-safety endpoint monitoring
Toxicology details not available; review for study design
Biocompatibility Toxicity Preclinical safety

TP-2 Application Scenarios


LMWH Reversal in Murine Surgical Models

In preclinical surgical or trauma models where LMWH is used for thromboprophylaxis, TP‑2 (0.4 mg/kg) can completely reverse anticoagulation without the residual activity seen with protamine [1]. The wide therapeutic window (MTD 25 mg/kg) minimizes the risk of overdosing, a common challenge with protamine [1].

Ex Vivo Whole-Blood Coagulation Assays

For ex vivo thromboelastography or rotational thromboelastometry assays, TP‑2 provides higher neutralization activity than protamine, ensuring that residual heparin does not confound clot‑formation parameters [1]. This is particularly critical when testing LMWH‑containing samples, where protamine fails to fully reverse anticoagulation [2].

Benchmark for Novel Heparin Antidotes

Researchers developing novel heparin reversal agents can use TP‑2 as a benchmark comparator. Its 62.5‑fold safety margin in mice [1] and complete LMWH neutralization [2] set a new standard against which experimental compounds can be measured.

Application
Selection Property
Validation Focus
Murine surgical model LMWH reversal
Complete LMWH neutralization in vivo
Dosing window verification (MTD/effective dose)
Ex vivo whole-blood coagulation assays
Higher neutralization activity vs protamine
Residual heparin interference elimination
Heparin antidote discovery benchmarking
Complete LMWH reversal & reported broad dosing window
Comparator performance assessment

Technical Documentation Hub

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57 linked technical documents
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